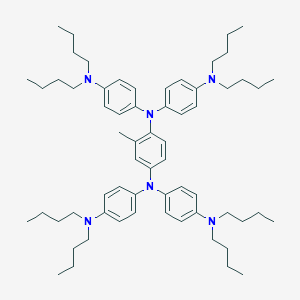
N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is a complex organic compound with a molecular formula of C63H94N6 and a molecular weight of 935.46 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and dibutylamino groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,4-phenylenediamine with N,N-dibutylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be used for further chemical modifications and applications .
Applications De Recherche Scientifique
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Similar in structure but lacks the 2-methyl substitution on the phenylene ring.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler compound with fewer aromatic rings and functional groups.
N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): Similar in having the 2-methyl-1,4-phenylene core but with different functional groups.
Uniqueness
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is unique due to its combination of multiple aromatic rings and dibutylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
Propriétés
Formule moléculaire |
C63H94N6 |
|---|---|
Poids moléculaire |
935.5 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetrakis[4-(dibutylamino)phenyl]-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C63H94N6/c1-10-18-44-64(45-19-11-2)54-26-34-58(35-27-54)68(59-36-28-55(29-37-59)65(46-20-12-3)47-21-13-4)62-42-43-63(53(9)52-62)69(60-38-30-56(31-39-60)66(48-22-14-5)49-23-15-6)61-40-32-57(33-41-61)67(50-24-16-7)51-25-17-8/h26-43,52H,10-25,44-51H2,1-9H3 |
Clé InChI |
LRUMUWZMPMYSBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC(=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


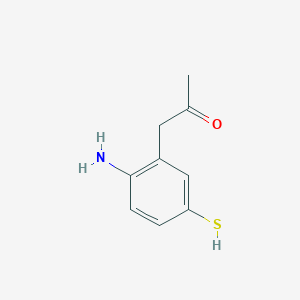
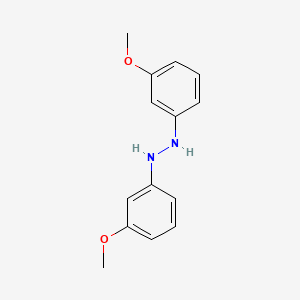




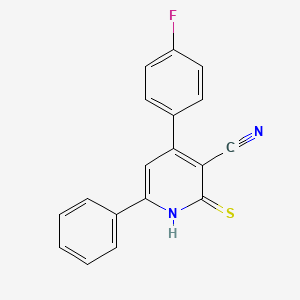
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
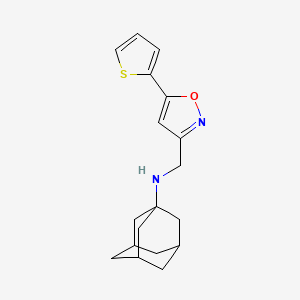

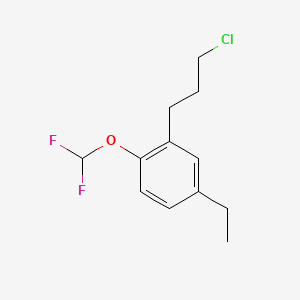
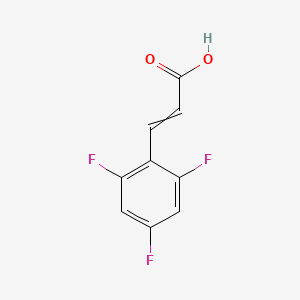
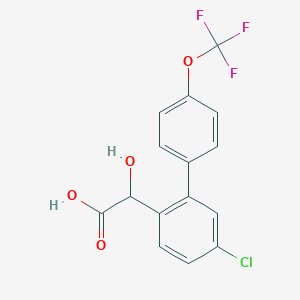
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
